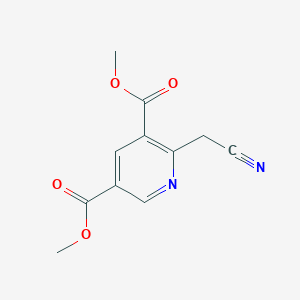
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester is an organic compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound is a derivative of pyridine-3,5-dicarboxylic acid, where the carboxylic acid groups are esterified with methanol, and a cyanomethyl group is attached to the pyridine ring.
Méthodes De Préparation
The synthesis of 2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester typically involves the esterification of pyridine-3,5-dicarboxylic acid with methanol in the presence of an acid catalyst . The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanomethylating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a ligand that binds to active sites of enzymes, modulating their activity . The pathways involved can vary widely based on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester can be compared with other pyridine-3,5-dicarboxylic acid derivatives, such as:
Pyridine-3,5-dicarboxylic acid dimethyl ester: Lacks the cyanomethyl group, making it less reactive in certain substitution reactions.
Pyridine-2,3-dicarboxylic acid dimethyl ester: Differently substituted, leading to variations in reactivity and applications.
2,6-Dimethyl-pyridine-3,5-dicarboxylic acid dimethyl ester: Contains additional methyl groups, affecting its steric and electronic properties.
The uniqueness of this compound lies in its cyanomethyl group, which provides distinct reactivity and potential for diverse applications in scientific research and industry .
Propriétés
IUPAC Name |
dimethyl 2-(cyanomethyl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-10(14)7-5-8(11(15)17-2)9(3-4-12)13-6-7/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQDBPQUYKYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













